![molecular formula C15H18BrNO3S B11827665 (1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11827665.png)
(1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[510]octane-7-carbaldehyde is a complex organic compound that features a bicyclic structure with a bromine atom, a sulfonyl group, and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted cyclohexane derivative.
Introduction of the Bromine Atom: The bromine atom is introduced via a bromination reaction, often using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine.
Aldehyde Formation: The aldehyde group is introduced through an oxidation reaction, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
(1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding primary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of (1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde depends on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. If used in drug development, it may target specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
(1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
(1R,7R)-1-chloro-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of (1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde lies in its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C15H18BrNO3S |
|---|---|
分子量 |
372.3 g/mol |
IUPAC名 |
(1R,7R)-1-bromo-3-(4-methylphenyl)sulfonyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde |
InChI |
InChI=1S/C15H18BrNO3S/c1-12-3-5-13(6-4-12)21(19,20)17-8-2-7-14(11-18)9-15(14,16)10-17/h3-6,11H,2,7-10H2,1H3/t14-,15+/m1/s1 |
InChIキー |
PLSXUBNHVJGUIK-CABCVRRESA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@]3(C[C@@]3(C2)Br)C=O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3(CC3(C2)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate](/img/structure/B11827586.png)
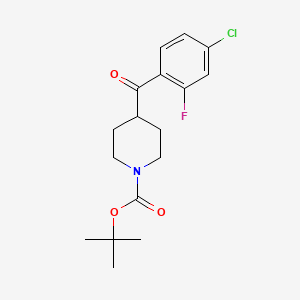
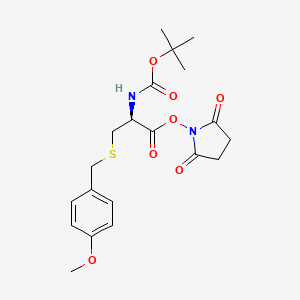


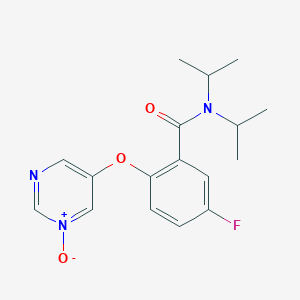
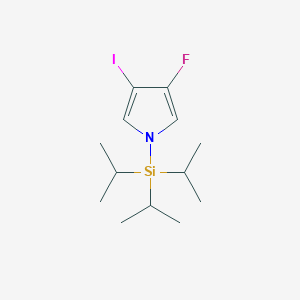
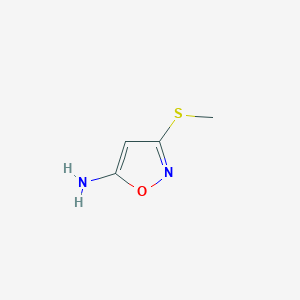
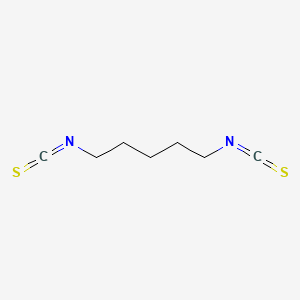
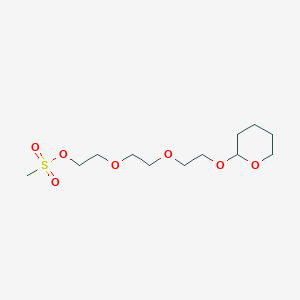
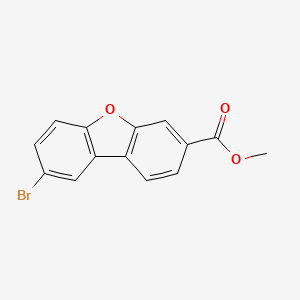
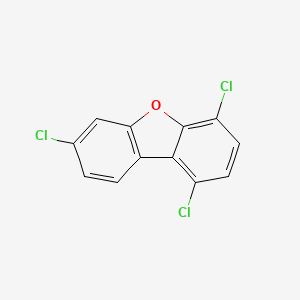

![4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11827675.png)
